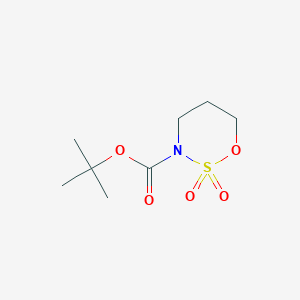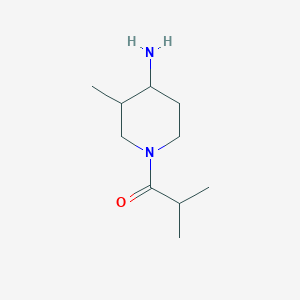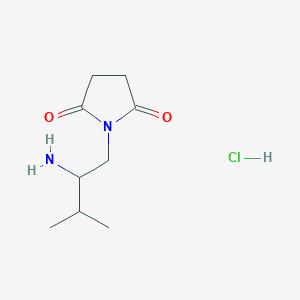
1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride
Vue d'ensemble
Description
“1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound used in scientific research . It has a molecular weight of 220.70 and a molecular formula of C9H17ClN2O2 .
Synthesis Analysis
Pyrrolidine derivatives, such as “1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride”, can be synthesized using various methods. One approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For example, a series of pyrrolidine-2,5-dione derivatives were synthesized as multitarget anti-inflammatory agents by applying a synthetic strategy based on Michael additions of ketones to N-substituted maleimide .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of “1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride” includes this pyrrolidine ring .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride”, have been used in various chemical reactions. For instance, pyrrolidine-2,5-dione derivatives were used in the synthesis of multitarget anti-inflammatory agents .
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including structures similar to 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride, are central to the development of compounds for treating human diseases. Their saturated scaffold allows for efficient pharmacophore exploration, contributes to stereochemistry, and enhances three-dimensional coverage through a phenomenon known as "pseudorotation". This review highlights the significance of the pyrrolidine ring in bioactive molecules, discussing the impact of steric factors on biological activity and the structure-activity relationship (SAR) of compounds. It underscores the utility of pyrrolidine derivatives in medicinal chemistry, particularly in designing new compounds with varied biological profiles (Li Petri et al., 2021).
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, structures related to 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride. These scaffolds are pivotal in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers synthetic pathways employing various hybrid catalysts, including organocatalysts and metal catalysts, to develop substituted pyrano[2,3-d]pyrimidin-2-one derivatives. It demonstrates the versatility of these catalysts in generating lead molecules with potential therapeutic applications (Parmar et al., 2023).
Pyrrolidone-based Surfactants
The study of N-alkylated pyrrolidones, which share structural motifs with 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride, reveals their significance in creating surfactants with unique properties. As the alkyl group size increases, these compounds exhibit surface-active properties that can synergistically interact with anionic surfactants. This review delves into the chemistry of surface-active pyrrolidone derivatives, highlighting their enhanced performance in surfactant applications due to improved water solubility, compatibility, and solvency. It emphasizes the role of the pyrrolidone functional group in diversifying surfactant structures and reducing toxicity (Login, 1995).
Safety And Hazards
Orientations Futures
Pyrrolidine derivatives, including “1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride”, continue to be of interest in drug discovery due to their wide range of biological activities . Future research may focus on exploring new synthetic strategies and investigating the diverse biological activities of these compounds .
Propriétés
IUPAC Name |
1-(2-amino-3-methylbutyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-6(2)7(10)5-11-8(12)3-4-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWXDZWBPWCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C(=O)CCC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride | |
CAS RN |
1864056-67-6 | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-amino-3-methylbutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864056-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



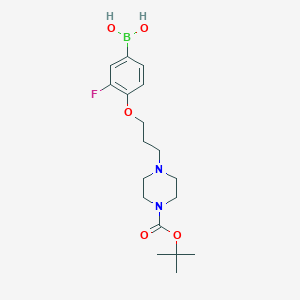

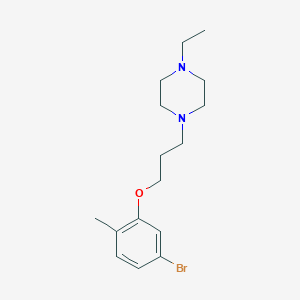
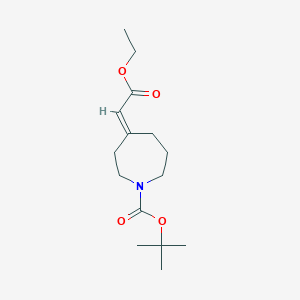
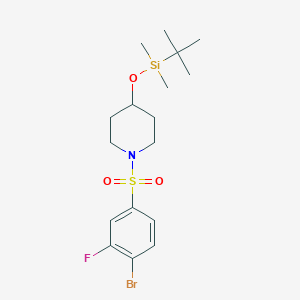
![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)
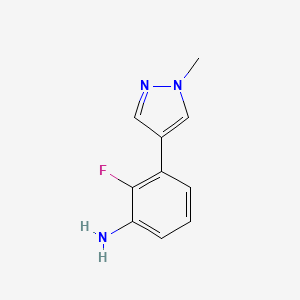
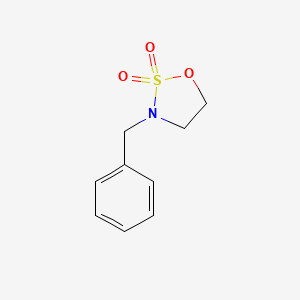
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)
